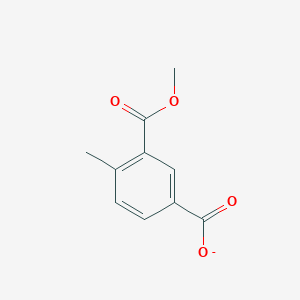

3-Methoxycarbonyl-4-methylbenzoate

Description

Contextualization within Aromatic Carboxylic Acid Ester Chemistry

3-Methoxycarbonyl-4-methylbenzoate belongs to the broad class of organic compounds known as aromatic carboxylic acid esters. These are characterized by an ester functional group (–COO–) directly attached to an aromatic ring, such as a benzene (B151609) ring. chemicalbook.com The general structure can be represented as Ar-COO-R, where 'Ar' is an aromatic group and 'R' is typically an alkyl group. chemicalbook.com

The synthesis of these esters is commonly achieved through a process called Fischer esterification. This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. pbworks.comtcu.edu The reaction is reversible, and equilibrium must be shifted towards the product side to achieve a high yield, often by using an excess of one reactant or by removing water as it forms. tcu.edu Aromatic esters are generally soluble in organic solvents and less so in water. chemicalbook.com Their chemical reactivity is influenced by the stability of the aromatic ring. chemicalbook.com

Significance as a Research Compound in Organic Synthesis

The significance of this compound lies in its utility as a synthetic intermediate. It is considered a valuable synthesis unit for creating more complex molecules, including those for pharmaceutical preparations. google.com Its structure, featuring a substituted benzene ring with two ester groups, provides multiple reactive sites for further chemical transformations. This makes it a versatile precursor in multi-step synthetic pathways. Researchers utilize such intermediates to construct target molecules with specific functionalities and three-dimensional arrangements.

Overview of Research Domains and Methodologies Employed

The primary research domain involving this compound is synthetic organic chemistry, with a particular focus on the development of materials and intermediates for pharmaceuticals. chemicalbook.comgoogle.com

The methodologies employed in research with this compound are centered on its synthesis and subsequent chemical modification. Key preparative methods include:

Esterification: The direct esterification of 4-methylisophthalic acid with methanol (B129727), catalyzed by an acid like sulfuric acid, yields dimethyl 4-methylisophthalate. chemicalbook.com This is a classic Fischer esterification reaction. pbworks.com

Methylation: A patented process describes the preparation of related aromatic methyl methoxycarboxylates through methylation. google.com For instance, a process for preparing methyl 3-methoxy-4-methylbenzoate involves reacting 3-hydroxy-4-methylbenzoic acid with dimethyl sulfate (B86663) in an aqueous solution of potassium hydroxide (B78521). google.com This method efficiently converts both the carboxylic acid and hydroxyl groups to their methylated forms. google.com A high yield of over 95% has been reported for this type of transformation. google.com

Table 2: Summary of Synthesis Methodologies

| Method | Precursors | Key Reagents | Outcome |

|---|---|---|---|

| Fischer Esterification | Isophthalic acid, Methanol | Concentrated Sulfuric Acid (catalyst) | Dimethyl isophthalate (B1238265) chemicalbook.com |

| Methylation | 3-hydroxy-4-methylbenzoic acid | Dimethyl sulfate, Potassium hydroxide | Methyl 3-methoxy-4-methylbenzoate google.com |

Research methodologies also include the analysis and characterization of the compound and its reaction products. Standard laboratory techniques such as chromatography are used for purification, while spectroscopic methods like NMR and IR, along with mass spectrometry, are employed to confirm the structure and purity of the synthesized molecules. google.comtruman.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9O4- |

|---|---|

Molecular Weight |

193.18 g/mol |

IUPAC Name |

3-methoxycarbonyl-4-methylbenzoate |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1 |

InChI Key |

FLYZXCACBSFFHE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)[O-])C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Preparation

Direct Synthetic Pathways to 3-Methoxycarbonyl-4-methylbenzoate

Direct synthesis methods offer a more streamlined approach to obtaining the target compound.

A primary method for synthesizing this compound is through the acid-catalyzed esterification of 3-Methyl-4-carboxybenzoic acid, a reaction commonly known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com

The Fischer esterification mechanism is a multi-step, equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.com

The key mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, leading to the formation of a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or water, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

All steps in the Fischer esterification are reversible. masterorganicchemistry.com

To maximize the yield of the ester, the equilibrium of the Fischer esterification must be shifted towards the products. tcu.edu This can be achieved by several methods:

Using an Excess of a Reactant: Employing a large excess of the alcohol is a common strategy to drive the reaction forward. masterorganicchemistry.commasterorganicchemistry.com For example, studies have shown that increasing the molar ratio of alcohol to carboxylic acid can significantly increase the ester yield. masterorganicchemistry.comnih.gov

Removal of Water: Removing water as it is formed can also shift the equilibrium to favor the products. tcu.edu

Catalyst Loading: The concentration of the acid catalyst plays a crucial role. While the catalyst is necessary to initiate the reaction, its concentration needs to be optimized to avoid unwanted side reactions. nih.govresearchgate.net

Temperature: The reaction temperature affects the rate of esterification. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. nih.govresearchgate.net

Interactive Data Table: Optimization of Esterification

| Parameter | Effect on Yield | Typical Conditions |

| Molar Ratio (Alcohol:Acid) | Increasing the ratio drives the reaction forward, increasing yield. masterorganicchemistry.com | 10:1 or higher is often used for high conversion. masterorganicchemistry.comnih.gov |

| Catalyst Loading | Higher loading can increase the reaction rate but may lead to side reactions. nih.gov | Typically 1-5% by weight of the carboxylic acid. nih.gov |

| Temperature | Higher temperatures increase the reaction rate. nih.gov | Varies depending on the specific reactants, often reflux temperature of the alcohol. nih.gov |

| Reaction Time | Longer reaction times can lead to higher conversion until equilibrium is reached. nih.gov | Can range from a few hours to over 24 hours. nih.govnih.gov |

Industrial-Scale Adaptations and Continuous Flow Reactor Applications

For industrial production, batch processes can be inefficient. Continuous flow chemistry offers several advantages for the synthesis of esters and other chemical compounds. njbio.com

Continuous flow reactors, such as plug flow reactors (PFRs) and continuous stirred tank reactors (CSTRs), provide better control over reaction parameters like temperature and residence time. njbio.comrsc.org This enhanced control can lead to higher yields, improved safety, and a smaller footprint compared to traditional batch reactors. njbio.com The use of flow chemistry is becoming increasingly prevalent in the pharmaceutical industry for the synthesis of various drug molecules and intermediates. njbio.comnih.gov The synthesis of esters has been successfully demonstrated in continuous flow systems, offering a scalable and efficient manufacturing process. researchgate.netresearchgate.net

Precursor-Based Synthetic Routes

An alternative to direct synthesis is the use of precursor-based routes, which involve the synthesis of an intermediate compound that is then converted to the final product.

One common precursor to 3-Methyl-4-carboxybenzoic acid is 2,4-dimethylnitrobenzene. This compound can be oxidized to form 3-methyl-4-nitrobenzoic acid. google.com Various oxidizing agents can be used for this transformation, including potassium permanganate, potassium dichromate, and nitric acid. google.comgoogle.com The use of dilute nitric acid as an oxidant is advantageous as it is less expensive and the resulting waste acid can be recycled, making the process more environmentally friendly. google.com The reaction conditions, such as temperature, pressure, and reactant ratios, must be carefully controlled to optimize the yield and minimize the formation of byproducts. google.com Subsequent reduction of the nitro group and other functional group manipulations would be necessary to arrive at this compound. Other oxidation methods for converting methyl groups on an aromatic ring to carboxylic acids include using molecular oxygen with a catalyst or hydrogen peroxide. organic-chemistry.org

Advanced Coupling Strategies for Benzoate (B1203000) Synthesis

The construction of the benzoate scaffold often relies on powerful transition-metal-catalyzed cross-coupling reactions. These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, proving indispensable in modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann–Goldberg Type)

Palladium-catalyzed cross-coupling reactions have become fundamental tools for the synthesis of complex molecules, including substituted benzoates. nih.gov While the classical Ullmann and Goldberg reactions traditionally use copper catalysts, often under harsh conditions, palladium-based systems offer milder alternatives for forming C-N, C-O, and C-S bonds. wikipedia.orgnih.govscispace.comresearchgate.net The general catalytic cycle for these reactions typically involves an oxidative addition, transmetalation, and reductive elimination sequence. youtube.com

A key to the success of these couplings is the effective in-situ generation of a phosphine-ligated Pd(0) species, which initiates the catalytic cycle. nih.gov Various palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used, often in combination with specialized phosphine (B1218219) ligands like XPhos or RuPhos, which enhance catalyst stability and reactivity. nih.gov

For instance, the Suzuki coupling, a prominent palladium-catalyzed reaction, can form C-C bonds by coupling an organoboron compound with a halide. youtube.comuwindsor.ca This methodology's wide scope allows for the combination of various substituted starting materials under relatively mild conditions. youtube.com Similarly, palladium-catalyzed amination reactions, which are analogous to the copper-mediated Goldberg reaction, provide a powerful means to form C-N bonds, crucial for synthesizing aminated benzoate derivatives. nih.govnih.govscispace.com The choice of ligand is critical; for example, N,N′-dimethylenediamine has been found effective for the coupling of aryl bromides. nih.gov These palladium-catalyzed methods represent a significant advancement over traditional Ullmann-type reactions, which often required high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

| Coupling Reaction Type | Catalyst System (Example) | Bond Formed | Key Features |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-C | Couples organoboron compounds with aryl halides; wide scope. youtube.com |

| C-N Coupling | Pd₂(dba)₃ / XPhos / Base | C-N | Couples amines with aryl halides; milder than traditional Goldberg reaction. nih.gov |

| Ullmann Ether Synthesis | CuI / Ligand (e.g., Phenanthroline) | C-O | Couples alcohols/phenols with aryl halides; traditionally high temperatures required. wikipedia.orgnih.gov |

| Ullmann-Goldberg Amination | CuI / Ligand | C-N | Couples amines with aryl halides; often requires chelating substrates or specific ligands for milder conditions. scispace.comnumberanalytics.com |

Preparation of Structurally Related Benzoate Derivatives and Analogues

The core structure of this compound can be modified to produce a wide array of derivatives. These modifications, including halogenation, amination, and other substitutions, are achieved through various synthetic routes.

Synthesis of Halogenated Methylmethylbenzoates (e.g., Chloro-, Iodo- Derivatives)

Halogenated benzoate derivatives are important intermediates in organic synthesis. The synthesis of compounds like methyl 3-chloro-5-iodo-4-methylbenzoate demonstrates the introduction of multiple halogen atoms onto the benzene (B151609) ring. achemblock.com One common strategy involves the chlorination of a methylbenzoate precursor. For example, methyl p-methylbenzoate can be chlorinated using chlorine gas under UV light or with an initiator. google.com The reaction temperature is a critical parameter, as higher temperatures can lead to undesired side reactions, such as substitution on the phenyl ring itself. google.com

The introduction of iodine can be accomplished through reactions like the Sandmeyer reaction. A process for synthesizing 2-chloro-5-iodobenzoic acid starts with methyl 2-aminobenzoate, which undergoes iodination and substitution, followed by the Sandmeyer reaction and hydrolysis to yield the final acid. google.com This acid can then be esterified to produce the corresponding methyl benzoate.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Step |

| Methyl 3-chloro-5-iodo-4-methylbenzoate | 21324-01-6 | C₉H₈ClIO₂ | Halogenation of a methylbenzoate precursor. achemblock.com |

| 2-Chloro-5-iodobenzoic acid | N/A | C₇H₄ClIO₂ | Sandmeyer reaction on an aminated precursor. google.com |

| Methyl p-chloromethylbenzoate | N/A | C₉H₉ClO₂ | Side-chain chlorination of methyl p-methylbenzoate. google.com |

Synthesis of Aminated Methylmethylbenzoates

Aminated methylbenzoates are typically prepared by either the reduction of a corresponding nitro-substituted compound or by the direct esterification of an aminobenzoic acid. chemicalbook.comgoogle.com A general and straightforward method for synthesizing methyl aminobenzoates involves treating the appropriate aminobenzoic acid with thionyl chloride in methanol (B129727). chemicalbook.com In this one-pot procedure, the mixture is cooled and then refluxed for an extended period, leading to the formation of the methyl ester. chemicalbook.com

Another route is the esterification of an existing aminomethylbenzoic acid. For example, methyl 4-(aminomethyl)benzoate can be prepared by esterifying 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. google.com This process can be performed without the intermediate isolation of the hydrochloride salt, provided the workup conditions, such as pH and temperature, are carefully controlled. google.com

Synthesis of Other Substituted Methoxycarbonyl Benzoates

A diverse range of functional groups can be introduced onto the methoxycarbonyl benzoate scaffold. For instance, sulfur-containing groups can be installed via palladium-catalyzed cross-coupling reactions. The synthesis of methyl 2-amino-5-(phenethylthio)benzoate is an example where a thioether linkage is formed. nih.gov

Furthermore, more complex side chains can be attached. The synthesis of various benzoylthioureido phenyl derivatives often starts with a simple benzoate ester, which is then elaborated. nih.gov These syntheses can involve creating amide or ureido linkages to the benzoate core. Rhodium-catalyzed reactions have also been employed to create functionalized alkyl-substituted benzoquinones from dimethoxy aryl boronic acids, showcasing another advanced method for C-C bond formation. rsc.org

Alkylation and Etherification of Hydroxybenzoic Acid Precursors

A direct and efficient route to methyl 3-methoxy-4-methylbenzoate involves the methylation of a hydroxybenzoic acid precursor. google.com Specifically, 3-hydroxy-4-methylbenzoic acid can be reacted with dimethyl sulphate in the presence of a base like potassium hydroxide (B78521). google.com This reaction methylates both the carboxylic acid and the hydroxyl group to yield the target compound, methyl 3-methoxy-4-methylbenzoate, with high purity. google.com

Similarly, ether linkages can be formed by reacting a hydroxybenzoate with an alkyl halide. A reported synthesis starts with methyl 3-hydroxy-4-methoxybenzoate, which is alkylated using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate to form an ether linkage at the hydroxyl position. mdpi.com Regioselective protection and deprotection strategies are also crucial when dealing with dihydroxybenzoic acids to ensure methylation or alkylation occurs at the desired hydroxyl group.

| Precursor | Reagent(s) | Product | Reaction Type |

| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulphate, KOH | Methyl 3-methoxy-4-methylbenzoate | Methylation (Esterification & Etherification). google.com |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-Bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Alkylation (Etherification). mdpi.com |

| Dihydroxybenzoic acids | Protecting groups, Methylating agents | Methyl hydroxy-methoxybenzoates | Regioselective O-methylation. |

Chemical Reactivity and Transformation Studies

Ester Functional Group Chemistry

The two methoxycarbonyl groups are the most prominent reactive centers of the molecule. Their chemistry is characteristic of esters, primarily involving nucleophilic acyl substitution and reduction reactions.

The hydrolysis of the methoxycarbonyl groups in 3-Methoxycarbonyl-4-methylbenzoate to the corresponding carboxylic acids is a fundamental transformation. This reaction can be controlled to achieve either partial or complete hydrolysis, leading to a mono-acid or a di-acid, respectively.

The selective hydrolysis of one of the two ester groups in symmetric diesters presents a significant synthetic challenge. However, methods have been developed to achieve efficient monohydrolysis. One effective approach involves a semi-two-phase reaction system using a mixture of tetrahydrofuran (B95107) (THF) and aqueous sodium hydroxide (B78521) at low temperatures, such as 0°C. google.comorganic-chemistry.org This method has been shown to produce half-esters from symmetric diesters in high yields. google.comorganic-chemistry.org The success of this selective monohydrolysis is often attributed to conformational effects and electrostatic interactions that differentiate the two ester groups after the first hydrolysis event. organic-chemistry.org

Enzyme-catalyzed hydrolysis offers another powerful tool for selective transformations. Lipases, for instance, are known to catalyze the desymmetrization of meso-diesters, yielding chiral monoesters with high enantiomeric excess. rsc.org While specific studies on the lipase-catalyzed hydrolysis of this compound are not widely documented, the principles of enzyme-catalyzed desymmetrization of similar prochiral diesters suggest its potential applicability.

For complete hydrolysis to 4-methylphthalic acid, standard acid or base-catalyzed methods using stronger conditions, such as heating with aqueous mineral acids or alkali hydroxides, are effective.

The reduction of the ester groups in this compound can lead to the formation of the corresponding diol, 1,2-bis(hydroxymethyl)-4-methylbenzene, or selectively to a mono-alcohol. The choice of reducing agent is critical in determining the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester groups to primary alcohols. The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, and requires a subsequent aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce esters under standard conditions. rsc.org However, its reactivity can be enhanced by the addition of Lewis acids or by conducting the reaction in specific solvent systems. For instance, the combination of sodium borohydride with calcium chloride has been shown to selectively reduce one ester group in a pyridine (B92270) dicarboxylate, suggesting a potential strategy for the selective reduction of this compound. nih.gov This enhanced reactivity is attributed to the in situ formation of a more reactive borohydride species.

Table 1: Reduction of Ester Functional Groups

| Reducing Agent | Reactivity with Esters | Typical Products |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Primary Alcohols |

| Sodium Borohydride (NaBH₄) | Weak (can be enhanced) | No reaction (standard conditions) or selective reduction |

Hydrolysis Reactions of the Methoxycarbonyl Group

Reactions of the Carboxylic Acid Functional Group

The hydrolysis of one or both ester groups of this compound opens up avenues for further chemical modifications through the newly formed carboxylic acid functionality.

The mono- or di-carboxylic acid obtained from hydrolysis can be readily converted into a variety of other carboxylic acid derivatives. For instance, the dicarboxylic acid, 4-methylphthalic acid, can be dehydrated upon heating to form 4-methylphthalic anhydride (B1165640). google.comprepchem.comgoogle.com This anhydride is a valuable intermediate for the synthesis of other derivatives.

The anhydride can then be reacted with ammonia (B1221849) or primary amines to yield the corresponding phthalimides. For example, heating 4-methylphthalic anhydride with an amine will produce an N-substituted 4-methylphthalimide. youtube.com

Furthermore, the carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a versatile precursor for the synthesis of amides, esters, and other acyl compounds.

Reactions of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the two electron-withdrawing methoxycarbonyl groups and the electron-donating methyl group—will influence the position of incoming electrophiles. The methyl group is an ortho-, para-director, while the methoxycarbonyl groups are meta-directors. The interplay of these directing effects will determine the regioselectivity of the substitution.

Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho to the methyl group and meta to the methoxycarbonyl groups. Potential electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, chlorination of 4-methylphthalic anhydride in the presence of iodine and fuming sulfuric acid has been shown to produce a mixture of chloro-substituted products. prepchem.com Similarly, bromination of related aromatic systems can be achieved using various brominating agents. nih.gov Nitration can be carried out using a mixture of nitric and sulfuric acid, and sulfonation can be achieved with fuming sulfuric acid. chemithon.comgoogle.com The specific reaction conditions will determine the degree and position of substitution.

Nucleophilic Aromatic Substitution in Benzoate (B1203000) Systems

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for substituted aromatic compounds. The success of such a reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a suitable leaving group. In principle, the methoxycarbonyl group on this compound could activate the ring for nucleophilic attack.

However, a direct study of nucleophilic aromatic substitution on this compound is not readily found in the surveyed literature. General studies on other benzoate systems, such as those with nitro groups, demonstrate the feasibility of such reactions. For instance, in related benzoate derivatives, a nitro group can be displaced by various nucleophiles. The efficiency of these substitutions is highly dependent on the nature and position of the activating groups and the reaction conditions. Without a leaving group other than hydrogen, nucleophilic aromatic substitution on this compound itself is not a probable pathway under standard conditions.

Oxidation Reactions of the Aromatic Core

The oxidation of substituted benzenes can target either the side-chain alkyl groups or the aromatic ring itself. The presence of the methyl group on this compound makes it a potential candidate for oxidation. Research on related methyl-substituted benzoates indicates that the methyl group can be oxidized. However, specific studies detailing the conditions and products of the oxidation of the aromatic core of this compound are not available. The interplay between the electron-donating methyl group and the electron-withdrawing methoxycarbonyl group would likely direct the regioselectivity of any such oxidation, but experimental data is needed for confirmation.

Mechanism of Reaction Pathways

Investigation of Hydrogen Migration Processes

Detailed mechanistic studies involving hydrogen migration in reactions of this compound are not present in the reviewed scientific literature. Such processes are often investigated in the context of specific catalytic reactions or photochemical transformations, none of which have been reported for this compound.

Radical Elimination Mechanisms

Similarly, there is a lack of specific research on radical elimination mechanisms involving this compound. Radical reactions are a significant area of organic chemistry, but their application to and study of this particular benzoate derivative have not been documented in the available literature.

Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Raman Spectroscopy for Molecular Fingerprinting

A Raman spectrum for 3-Methoxycarbonyl-4-methylbenzoate is available and was recorded using a Bruker MultiRAM Stand Alone FT-Raman instrument. Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations, offering a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For this compound, the expected proton signals would correspond to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. A patent provides the following ¹H NMR data for methyl 3-methoxy-4-methylbenzoate: δ 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2 x OCH₃), 7.1 (d, 1H), 7.5 (m, 2H). nih.gov The description of two singlets for the methoxy groups is unusual for this specific structure, which has one methoxy and one methyl ester group, suggesting a possible typographical error in the source. A more likely interpretation would involve three distinct singlets for the three methyl groups (aromatic methyl, methoxy, and methyl ester).

A predicted ¹H NMR spectrum would likely show:

A singlet for the aromatic methyl protons.

A singlet for the methoxy protons.

A singlet for the methyl ester protons.

Distinct signals (doublets and multiplets) for the aromatic protons, reflecting their different chemical environments on the substituted benzene (B151609) ring.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom in the benzene ring, the carbonyl carbon of the ester, and the carbons of the methyl and methoxy groups. While specific experimental data is not available in the searched results, a predicted spectrum would provide valuable information for confirming the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of a compound, which can provide structural clues. A mass spectrum for Methyl 3-methoxy-4-methylbenzoate is available from the NIST Mass Spectrometry Data Center. The analysis of the mass spectrum would reveal the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₃, 180.20 g/mol ) and various fragment ions resulting from the cleavage of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of a compound. While specific EI-MS fragmentation data for this compound is not detailed in publicly available literature, it is a technique mentioned in patent documents for the analysis of related compounds, suggesting its use in the characterization of this substance. biosynth.com The expected molecular ion peak would correspond to the compound's molecular weight.

Table 1: EI-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ thermofisher.comchemicalbook.comruifuchem.com |

| Molecular Weight | 180.20 g/mol thermofisher.comchemicalbook.comruifuchem.comexportersindia.com |

| Molecular Ion Peak (M+) | Expected at m/z 180 |

| Key Fragmentation Pattern | Data not publicly available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition of the molecule. Specific HRMS data for this compound is not found in the surveyed literature. However, this technique is crucial for unequivocally confirming the molecular formula of synthetic compounds.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ thermofisher.comchemicalbook.comruifuchem.com |

| Calculated Exact Mass | 180.07864 g/mol |

| Measured Exact Mass | Data not publicly available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. There is no publicly available X-ray crystallographic data for this compound in the searched databases. The compound is described as a white to off-white powder or crystal. ruifuchem.comcymitquimica.com

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not publicly available |

| Space Group | Data not publicly available |

| Unit Cell Dimensions | Data not publicly available |

Chromatographic Analysis for Purity and Compound Identification

Chromatographic techniques are essential for separating this compound from impurities and confirming its purity. Various methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), are employed.

Gas Chromatography (GC)

Gas Chromatography is a common technique for analyzing volatile compounds. Several chemical suppliers report the purity of this compound as determined by GC, often stating a purity of ≥98.0%. ruifuchem.comcymitquimica.comfishersci.com A safety data sheet also indicates that a laboratory method using gas chromatography is applicable for analysis. thermofisher.com

Table 4: GC Analysis of this compound

| Parameter | Finding |

|---|---|

| Purity Assay | ≥98.0% ruifuchem.comcymitquimica.comfishersci.com |

| Column Type | Data not publicly available |

| Carrier Gas | Data not publicly available |

| Retention Time | Data not publicly available |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds. The purity of this compound has been reported to be ≥95% as determined by HPLC. sigmaaldrich.com While specific method details such as the column, mobile phase, and retention time are not provided in general product descriptions, some vendors indicate that batch-specific HPLC data may be available upon request. picasso-e.com

Table 5: HPLC Analysis of this compound

| Parameter | Finding |

|---|---|

| Purity Assay | ≥95% sigmaaldrich.com |

| Column Type | Data not publicly available |

| Mobile Phase | Data not publicly available |

| Retention Time | Data not publicly available |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent technique that offers higher resolution and faster analysis times compared to traditional HPLC. While UPLC is a powerful tool for purity determination and analysis of pharmaceutical intermediates, no specific UPLC methods or data for this compound were found in the reviewed literature.

Table 6: UPLC Analysis of this compound

| Parameter | Finding |

|---|---|

| Purity Assay | Data not publicly available |

| Column Type | Data not publicly available |

| Mobile Phase | Data not publicly available |

| Retention Time | Data not publicly available |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations provide a basis for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like 3-Methoxycarbonyl-4-methylbenzoate. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For substituted methyl benzoates, the nature and position of the substituents significantly influence the electronic distribution and reactivity. In this compound, the electron-withdrawing methoxycarbonyl group at the meta position and the electron-donating methyl group at the para position create a unique electronic environment within the benzene (B151609) ring.

Studies on analogous compounds, such as methyl 4-methyl-3-nitrobenzoate, which features a strong electron-withdrawing nitro group, provide insights into the expected electronic effects. nih.gov DFT calculations on such molecules help in understanding the inductive and resonance effects of the substituents on the aromatic system. The interplay of the electron-donating methyl group and the electron-withdrawing methoxycarbonyl group in this compound is expected to modulate the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. The saponification rates of various m- and p-substituted methyl benzoates, for instance, have been rationalized by considering the electronic influence of the substituents on the stability of the transition state. chegg.com

A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. The resulting electronic data would reveal the charge distribution and the electrostatic potential, highlighting regions of positive and negative charge.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | IEFPCM (water) |

| Task | Geometry Optimization & Frequency Calculation |

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methyl group. Conversely, the LUMO is likely to be centered on the electron-deficient regions, particularly the carbonyl groups of the ester and methoxycarbonyl substituents. The spatial distribution of these orbitals dictates the preferred sites for chemical reactions.

Analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would further delineate the reactive sites. The MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Table 2: Predicted Frontier Orbital Properties for Substituted Methyl Benzoates

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Benzoate (B1203000) | -6.5 | -1.2 | 5.3 |

| Methyl 4-methylbenzoate | -6.2 | -1.1 | 5.1 |

| Methyl 3-nitrobenzoate | -7.1 | -2.5 | 4.6 |

| This compound (Predicted) | Approx. -6.4 | Approx. -1.8 | Approx. 4.6 |

Note: The values for this compound are hypothetical predictions based on the trends observed in related compounds.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction or conformational change. researchgate.net By calculating the energy of the molecule at various geometries, a multi-dimensional surface is generated. The minima on this surface correspond to stable isomers or conformers, while saddle points represent transition states connecting them.

For this compound, a PES map could be constructed to study the rotational barriers around the C-C and C-O single bonds. This would reveal the most stable conformations of the methoxycarbonyl and ester groups relative to the benzene ring. For instance, a study on methyl benzoate has shown that the planarity of the molecule is a key factor in its stability. researchgate.net Furthermore, PES mapping can be employed to investigate reaction mechanisms, such as the hydrolysis of the ester group, by identifying the lowest energy pathway from reactants to products. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer insights into the conformational behavior and dynamics of larger systems over time.

Cheminformatics Applications

Cheminformatics applies computational and informational techniques to a wide range of chemical problems. For this compound, cheminformatics tools can be used to predict various physicochemical properties, such as solubility, lipophilicity (logP), and topological polar surface area (TPSA). These predicted properties are valuable in various contexts, including drug discovery and materials science, where they can help to screen and prioritize compounds for further investigation. Public databases like PubChem provide computed properties for a vast number of chemical compounds, including those structurally related to this compound. nih.govnih.gov

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are pivotal in the fields of medicinal chemistry and materials science. For this compound, key molecular descriptors such as the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds have been computationally predicted to estimate its behavior in biological systems.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govmdpi.com Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. nih.gov

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is often associated with better oral bioavailability. nih.gov

The predicted molecular descriptors for this compound are summarized in the table below. These values have been calculated using computational algorithms based on the molecule's structure.

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |

| LogP | 2.10 |

| Number of Rotatable Bonds | 3 |

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key parameter obtained from IM-MS, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. mdpi.com The prediction of CCS values through computational methods, often employing machine learning algorithms, is a rapidly advancing field that aids in the identification of unknown compounds by comparing experimental and predicted values. mdpi.comnih.gov

While specific experimentally determined or high-confidence predicted CCS values for this compound are not widely available in public databases, computational models can be employed to estimate these values. These predictions are typically based on the molecule's three-dimensional structure and various molecular descriptors. The development of support vector machine-based models and other machine learning approaches has shown promise in accurately predicting CCS values for a wide range of molecules, including those relevant to food contact materials and metabolomics. semanticscholar.orggithub.io The general workflow for such predictions involves building a model with a training set of molecules with known CCS values and then applying this model to the target compound. nih.gov For this compound, a predicted CCS value would provide a valuable data point for its potential identification in complex mixtures analyzed by IM-MS.

In Silico Screening and Library Design

In silico screening and the design of chemical libraries are fundamental components of modern drug discovery and materials science. These computational techniques allow for the rapid evaluation of large numbers of molecules against a biological target or for specific properties, thereby prioritizing resources for experimental validation. nih.govwjarr.com

The scaffold of this compound, a substituted benzoic acid derivative, presents a "privileged structure" that can be utilized in the design of combinatorial libraries. acs.org Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity. acs.org By modifying the functional groups on the aromatic ring of this compound, a diverse library of related compounds can be generated computationally.

This virtual library can then be subjected to in silico screening, also known as virtual screening, against various protein targets. For instance, studies have shown that benzoic acid derivatives can be screened against targets like the main protease of SARS-CoV-2. nih.gov The process typically involves molecular docking simulations, where each compound in the virtual library is computationally placed into the binding site of a target protein to predict its binding affinity and mode of interaction. wjarr.comstmjournals.com This approach allows for the identification of potential hit compounds that can then be synthesized and tested experimentally. The physicochemical properties of this compound, as determined by its molecular descriptors, make it a suitable starting point for the design of libraries with drug-like properties.

Applications in Chemical Research and Materials Science

A Versatile Building Block in Chemical Synthesis

The strategic placement of functional groups on the aromatic ring of methyl 3-methoxy-4-methylbenzoate makes it a sought-after precursor in multi-step organic syntheses. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, allows chemists to introduce further complexity and functionality. jaiswaminarayanmultichem.in

Intermediate in the Synthesis of Complex Organic Molecules

Methyl 3-methoxy-4-methylbenzoate is a recognized and valuable intermediate in the preparation of a variety of complex organic molecules, most notably in the pharmaceutical industry. google.com Its structural framework is a key component in the synthesis of certain active pharmaceutical ingredients. The compound's utility is underscored by its role as a starting material or a crucial intermediate in synthetic pathways that lead to molecules with specific biological activities. A common synthetic route to this intermediate involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727). jaiswaminarayanmultichem.in

A notable example of its application is in the synthesis of pharmaceutical preparations, where it serves as a foundational molecular scaffold. google.com The process for preparing aromatic methyl methoxycarboxylates, including methyl 3-methoxy-4-methylbenzoate, highlights its importance as a synthesis unit. google.com

Reagent for the Construction of Fused Heterocyclic Systems

The reactivity of methyl 3-methoxy-4-methylbenzoate and its derivatives extends to the construction of fused heterocyclic systems, which are core structures in many biologically active compounds. For instance, a derivative, methyl 4-butoxy-3-methoxybenzoate, has been identified as an intermediate in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities.

While direct synthesis of a wide range of fused heterocycles from methyl 3-methoxy-4-methylbenzoate requires further exploration in publicly available literature, its foundational structure is amenable to reactions that lead to such complex ring systems. The synthesis of the anticancer drug Gefitinib, for example, involves the formation of a quinazoline ring, and while a retracted paper detailed its synthesis from a related hydroxy-analogue, it points to the potential of this class of benzoates in constructing such heterocyclic frameworks.

Precursor for Diazene (B1210634) Derivatives

While direct evidence for the use of methyl 3-methoxy-4-methylbenzoate as a precursor for diazene (azo) derivatives is not extensively documented in readily available literature, the synthesis of azo compounds from structurally related molecules is well-established. For example, 3-amino-4-methyl-benzoic acid, a closely related compound, can be diazotized and coupled with various components to form a series of azo dyes. rasayanjournal.co.in This suggests a plausible synthetic route where the methoxycarbonyl group of methyl 3-methoxy-4-methylbenzoate could be chemically transformed into a group that can then be converted to a diazene. Azo compounds are a significant class of molecules with applications ranging from dyes and pigments to pharmaceuticals. rasayanjournal.co.inmetu.edu.tr The synthesis of novel azo Schiff bases from other aromatic precursors further highlights the potential for this class of compounds to be involved in the creation of diazene derivatives. researchgate.net

Contribution to Polymer and Material Development

The utility of methyl 3-methoxy-4-methylbenzoate is not confined to the synthesis of small molecules; it also plays a role in the realm of polymer science, where it can be incorporated as a monomer or a building block to create larger polymeric structures with specific properties.

Monomer or Building Block in Polymer Synthesis

Aromatic methoxycarboxylates, including methyl 3-methoxy-4-methylbenzoate, are cited as components of polyesters. google.com In polyester (B1180765) synthesis, a dicarboxylic acid or its derivative is reacted with a diol. While methyl 3-methoxy-4-methylbenzoate itself is not a difunctional monomer required for direct polymerization into a homopolymer, it can be chemically modified to introduce a second reactive group, or it can be used as a comonomer to tailor the properties of the resulting polymer. Further research could explore its incorporation into various polymers to impart specific characteristics such as thermal stability, solubility, or optical properties. jaiswaminarayanmultichem.in

Application in Coatings Technology

Information regarding the specific application of methyl 3-methoxy-4-methylbenzoate in coatings technology is not widely available in the public domain. However, the fundamental chemistry of benzoates and their derivatives suggests potential uses. For instance, esters can sometimes act as plasticizers or coalescing agents in coating formulations. Furthermore, given its aromatic structure, it could potentially be used as a building block for resins or polymers that form the basis of high-performance coatings, although specific research to this effect is not currently published.

Investigations in Catalysis

The presence of two ester functionalities allows 3-methoxycarbonyl-4-methylbenzoate to serve as a model substrate in catalytic studies, particularly in reactions involving ester transformation and hydrolysis.

While specific research focusing exclusively on this compound as a substrate in organocatalytic reactions is limited, its parent structure, dimethyl phthalate (B1215562), has been the subject of catalytic studies. For instance, the catalytic degradation of dimethyl phthalate using a macroporous strong base anion exchange resin has been shown to be significantly more efficient than traditional catalysis with aqueous sodium hydroxide (B78521). epa.gov In such reactions, nearly 100% of the dimethyl phthalate was hydrolyzed to phthalic acid, demonstrating the potential for ester-containing compounds to act as substrates in catalyzed transformations. epa.gov The principles of such catalytic hydrolyses are applicable to related diester compounds.

The general mechanism involves the catalyzed splitting of the ester bond. libretexts.org In base-catalyzed hydrolysis, or saponification, a base is a reactant that attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. libretexts.org This process is typically irreversible and goes to completion. libretexts.org In contrast, acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a large excess of water in the presence of a strong acid catalyst. libretexts.org These fundamental catalytic processes are relevant to the transformation of benzoate (B1203000) esters.

The hydrolysis of esters is a fundamental chemical reaction, and compounds like this compound serve as relevant models for studying its kinetics and mechanisms. libretexts.org The hydrolysis can be catalyzed by either an acid or a base. libretexts.org

Basic hydrolysis, also known as saponification, results in a carboxylate salt and an alcohol and the reaction goes to completion. libretexts.org For example, the hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate with sodium hydroxide yields the corresponding carboxylic acid with high efficiency. chemspider.com This demonstrates a typical procedure for the hydrolysis of a complex methyl benzoate derivative. chemspider.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org The study of phthalate ester hydrolysis has shown that various catalysts can be employed to facilitate this reaction under different conditions. researchgate.net For instance, hematite (B75146) nanoparticles have been found to efficiently catalyze the hydrolysis of phthalate esters under ambient humidity. researchgate.net Furthermore, the anaerobic degradation of 4-methylbenzoate in certain bacteria proceeds through a specific 4-methylbenzoyl-CoA pathway, highlighting a biological catalytic route for the transformation of related molecules. nih.gov

The efficiency of catalytic hydrolysis can be compared between different systems. For example, a study on dimethyl phthalate (DMP) showed that a strong base anion exchange resin (D201-OH) had a much higher catalytic efficiency for hydrolysis compared to an equivalent amount of aqueous NaOH. epa.gov

Table 1: Comparison of Catalytic Efficiency for Dimethyl Phthalate (DMP) Hydrolysis

| Catalyst | DMP Conversion | Product | Reference |

| D201-OH Resin | ~100% | Phthalic Acid | epa.gov |

| Aqueous NaOH | ~29% | Phthalic Acid | epa.gov |

Exploration in Advanced Optical and Electronic Materials Research

Currently, there is limited direct research available that explicitly details the application of this compound in advanced optical and electronic materials. However, the broader class of benzoate esters and related aromatic compounds are fundamental components in the synthesis of materials with interesting optical and electronic properties. For instance, derivatives of benzoic acid are used as building blocks for Organic Light Emitting Diode (OLED) materials and other electronic materials.

Compounds with similar structures, such as methyl 4-formylbenzoate, are used as intermediates in the production of dimethyl terephthalate (B1205515), a monomer for producing polyethylene (B3416737) terephthalate (PET), which has applications in materials science. nih.gov Furthermore, related phenolic compounds like methyl 3,4-dihydroxybenzoate and methyl vanillate (B8668496) are known for their antioxidant properties and are studied for their potential biological and chemical applications, which can sometimes overlap with materials science in the development of active packaging or functionalized surfaces. nih.govnih.gov

The potential for a compound like this compound in this field would likely lie in its use as a monomer or an intermediate in the synthesis of larger, more complex functional molecules or polymers. Its specific substitution pattern could influence properties like solubility, processability, and the electronic characteristics of any resulting materials. Further research would be needed to explore these potential applications.

Future Research Directions

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of Dimethyl 4-methylisophthalate, conventionally approached through methods like the Fischer esterification of 4-methylisophthalic acid, is ripe for modernization through novel and sustainable methodologies. Future research should pivot towards greener, more efficient synthetic strategies.

One promising avenue involves the development of one-pot tandem reactions, such as the [3+3] annulation protocol, which can construct the polysubstituted benzene (B151609) core from simpler acyclic precursors. psu.edu Another innovative approach to investigate is the "ester dance reaction," a catalytic process that allows for the isomerization of aromatic esters under mild conditions, potentially offering new pathways to this specific substitution pattern from more accessible isomers. waseda.jp

A significant focus must be placed on aligning synthetic methods with the principles of green chemistry. ajrconline.org This includes:

Renewable Feedstocks: Exploring routes that utilize bio-based starting materials, drawing inspiration from the green synthesis of related bulk chemicals like terephthalic acid, which can be derived from biomass or methane. rsc.orgacs.orgresearchgate.net

Eco-Friendly Reagents: Replacing hazardous reagents traditionally used for esterification, such as dimethyl sulfate (B86663), with greener alternatives. Dimethyl carbonate (DMC) stands out as a non-toxic, environmentally benign methylating and methoxycarbonylating agent that produces only methanol (B129727) and carbon dioxide as by-products. unive.itnih.govresearchgate.net

Catalysis and Energy Efficiency: Investigating the use of reusable solid acid catalysts to replace corrosive liquid acids like sulfuric acid. ajrconline.org Furthermore, exploring alternative energy sources such as microwave irradiation could lead to faster reactions and reduced energy consumption. ajrconline.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Ester Production

| Methodology | Traditional Approach (e.g., Fischer Esterification) | Future Green Approaches |

|---|---|---|

| Starting Materials | Petroleum-derived dicarboxylic acids | Bio-based precursors, alternative isomers |

| Reagents | Dimethyl sulfate, strong mineral acids (H₂SO₄) | Dimethyl carbonate (DMC), reusable solid catalysts |

| Conditions | High temperatures, prolonged reaction times | Milder conditions, catalytic processes |

| By-products | Stoichiometric inorganic salts, corrosive waste | Methanol, CO₂, water |

| Key Innovation | Established and reliable | Atom economy, reduced waste, enhanced safety |

Advanced Spectroscopic Techniques for Enhanced Characterization

While standard spectroscopic methods like ¹H NMR, for which spectra are available, can confirm the basic structure of Dimethyl 4-methylisophthalate, future research necessitates a more profound characterization using advanced techniques to unambiguously define its structure and properties. chemicalbook.com

A comprehensive spectroscopic analysis would involve:

Multidimensional Nuclear Magnetic Resonance (NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be employed. These methods would provide definitive confirmation of the proton-proton and proton-carbon connectivities, leaving no ambiguity about the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS): This technique is essential for determining the compound's exact molecular formula by providing a highly accurate mass measurement, further corroborating its identity.

X-ray Crystallography: For a definitive determination of the solid-state structure, single-crystal X-ray diffraction is unparalleled. This analysis would provide precise data on bond lengths, bond angles, and the conformation of the methoxycarbonyl groups relative to the benzene ring. Such insights are crucial for understanding intermolecular interactions and packing in the solid state, as demonstrated in studies of similar molecules like Dimethyl 4,5-dichlorophthalate. nih.gov

Computational Studies on Structure-Reactivity Relationships

Computational chemistry offers a powerful, non-experimental lens through which to explore the intrinsic properties of Dimethyl 4-methylisophthalate. Future theoretical investigations can provide deep insights into its electronic structure and reactivity, guiding further experimental work. nih.govchemrxiv.org

Key areas for computational study include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the molecule’s ground-state geometry, predict its spectroscopic signatures (NMR and IR), and calculate its frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is fundamental to understanding its kinetic and thermodynamic stability and predicting its behavior in chemical reactions.

Reaction Mechanism Analysis: Computational modeling can be used to elucidate the mechanisms of its synthesis and potential subsequent reactions. By mapping the potential energy surfaces of reaction pathways, researchers can identify transition states and intermediates, providing a rationale for observed product distributions and guiding the optimization of reaction conditions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of the compound by modeling the interactions of a large ensemble of molecules. researchgate.net This can provide insights into its physical properties and its behavior as a potential component in materials like polymers or liquid crystals.

Table 2: Illustrative Data from a Hypothetical DFT Study on Dimethyl 4-methylisophthalate

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Relates to susceptibility to nucleophilic attack |

| Dipole Moment | 2.5 D | Influences intermolecular forces and solubility |

| C=O Stretch Freq. | 1725 cm⁻¹ | Correlates with IR spectroscopic data |

Expanded Applications in Emerging Chemical Technologies

The true potential of Dimethyl 4-methylisophthalate lies in its application in advanced materials. While direct applications are not yet established, its structure as an isophthalate (B1238265) ester suggests several promising future research directions based on the known uses of related compounds. polyestermfg.comchemicalbook.com

Future research should focus on exploring its utility as:

A Monomer for Specialty Polymers: Isophthalic acid is used as a co-monomer to modify the properties of polymers like PET (polyethylene terephthalate). polyestermfg.comresearchgate.net The specific substitution pattern of Dimethyl 4-methylisophthalate could be exploited to synthesize novel polyesters or polyamides with tailored properties, such as enhanced thermal stability, improved solubility, or specific liquid crystalline behavior. researchgate.net

A Building Block for Functional Materials: The aromatic core and reactive ester groups make it a suitable precursor for the synthesis of more complex molecules. Research could explore its conversion into functional dyes or components of liquid crystal displays, an area where terephthalate (B1205515) derivatives have found use. cu.edu.eg

A High-Performance Additive: Many specialty esters are used as high-temperature plasticizers in polymers to impart flexibility while resisting degradation. hallstarindustrial.comnih.gov Investigations could assess the efficacy of Dimethyl 4-methylisophthalate in this role for high-performance elastomers. Another emerging field is the use of aromatic esters as phase change materials (PCMs) for thermal energy storage, a potential application area worth exploring. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.